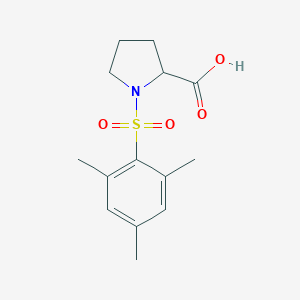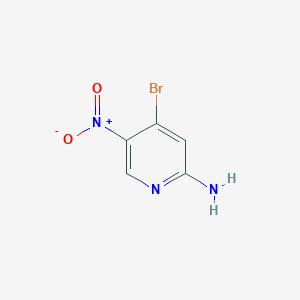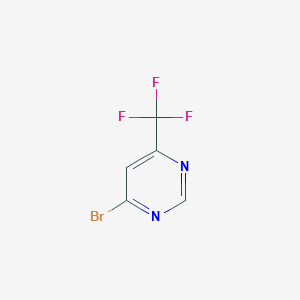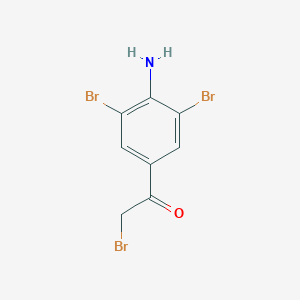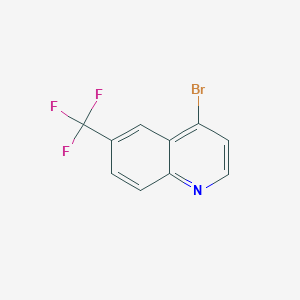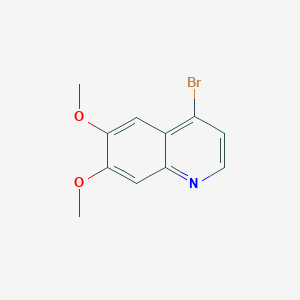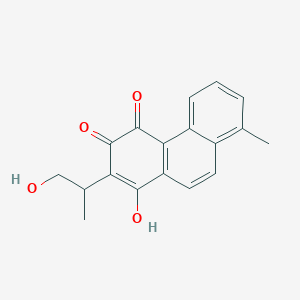
Danshenxinkun A
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Danshenxinkun A can be synthesized through various chemical reactions involving the extraction of liposoluble substances from Salvia miltiorrhiza. The process typically involves heating the plant material in bitter rice wine, dissolving the extract in lard, and then cooling it to room temperature to obtain a red paste.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Salvia miltiorrhiza using ethanol. The ethanolic extract is then partitioned between ethyl acetate and water. The ethyl acetate layer is separated by silica gel column chromatography and preparative thin-layer chromatography to isolate this compound .
化学反応の分析
Types of Reactions: Danshenxinkun A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents for substitution reactions.
科学的研究の応用
Danshenxinkun A has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of analogs and derivatives.
Biology: It serves as a tool to study bacterial iron acquisition and metabolism.
Medicine: Its antibacterial, antifungal, and antitumor properties make it a candidate for drug development.
Industry: It is used in the development of antimicrobial agents for agricultural and industrial applications.
作用機序
Danshenxinkun A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Properties: It inhibits gsh-px activities in vitro and displays agonistic activity towards gpr35, a target implicated in inflammation and cardiovascular diseases.
Calcium Channel Inhibition: It has inhibitory actions on calcium channels, which can elevate the level of fibronectin in plasma, improve liver microcirculation, increase liver blood flow, and inhibit lipid peroxidation.
Antitumor Activity: It inhibits tumor cell growth in some carcinoma cell lines.
類似化合物との比較
Danshenxinkun A is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
- Tanshinone I
- Tanshinone II
- Salvianolic Acid A
- Salvianolic Acid B
These compounds also exhibit various pharmacological activities, but this compound stands out for its specific anti-inflammatory and antitumor properties .
特性
IUPAC Name |
1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGPQNRHXNRJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923661 | |
| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121064-74-2, 65907-75-7 | |
| Record name | Tanshinone VI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danshenxinkun A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANSHENXINKUN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Danshenxinkun A and where is it found?
A1: this compound is a diterpenoid primarily isolated from the roots of Salvia miltiorrhiza, also known as Danshen, a plant used in traditional Chinese medicine. [, , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular weight, they mention the molecular formula of this compound as C20H21O4. [] Based on this formula, the calculated molecular weight is 325.37 g/mol.
Q3: Has this compound shown any promising biological activities?
A3: Research suggests that this compound exhibits selective inhibition of rabbit platelet aggregation induced by arachidonic acid. [] This finding implies potential applications in cardiovascular health.
Q4: Are there other compounds similar to this compound found in Salvia miltiorrhiza?
A4: Yes, Salvia miltiorrhiza contains various other diterpenoids, particularly tanshinones. For example, Danshenxinkun B and D, along with dehydromiltirone and miltirone, have been isolated alongside this compound. [, , ] Some studies also identified acetyl this compound, a structurally related compound. []
Q5: Has this compound been investigated for its potential in treating specific diseases?
A5: Although research on this compound is still in its early stages, one study explored its potential in treating Alzheimer's disease. The study found that a Danshen-containing plasma, potentially containing this compound, demonstrated neuroprotective effects in an ex vivo model. []
Q6: What analytical techniques have been employed to isolate and characterize this compound?
A6: Researchers have utilized various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate this compound. [] The identification and structural elucidation rely heavily on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , ]
Q7: Are there any known challenges in studying and potentially developing this compound for therapeutic use?
A7: One challenge lies in the relatively low abundance of this compound in Salvia miltiorrhiza. [] This low concentration may pose difficulties in obtaining sufficient quantities for extensive research and development. Further investigation is needed to fully understand its pharmacological properties, safety profile, and potential for therapeutic applications.
Q8: What is the historical context of this compound research?
A8: While the provided abstracts don't delve into the specific timeline of this compound research, they highlight its emergence within the broader study of Salvia miltiorrhiza constituents. The isolation and identification of this compound likely stemmed from efforts to unravel the diverse chemical profile of Salvia miltiorrhiza, driven by its long history in traditional Chinese medicine. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)
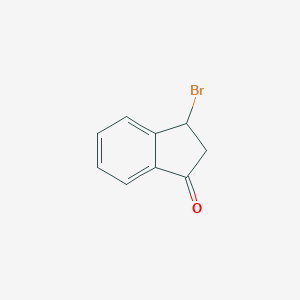
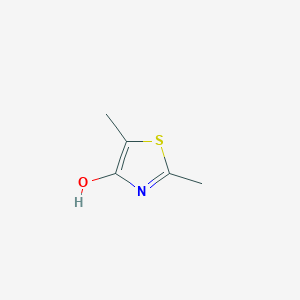
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
